Pentafluoroethanesulfonic acid

Beschreibung

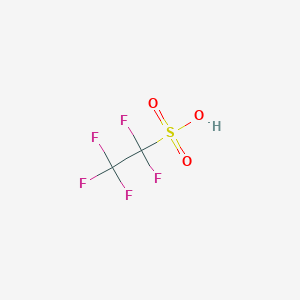

Pentafluoroethanesulfonic acid (CAS 354-88-1), with the molecular formula C₂HF₅O₃S and a molecular weight of 200.08 g/mol, is a short-chain per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated ethane backbone bonded to a sulfonic acid group . It is a strong acid (pKa ~ -6, comparable to trifluoromethanesulfonic acid) with high thermal stability (boiling point: 178°C) and chemical resistance due to its perfluorinated structure . The compound’s hydrophobicity and stability make it useful in niche applications such as surfactants, electrolytes, and specialty chemical synthesis . However, as a PFAS, it is environmentally persistent and subject to increasing regulatory scrutiny despite its shorter chain length compared to legacy compounds like perfluorooctanesulfonic acid (PFOS) .

Eigenschaften

IUPAC Name |

1,1,2,2,2-pentafluoroethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O3S/c3-1(4,5)2(6,7)11(8,9)10/h(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNWQHIXXANPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)O)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5SO3H, C2HF5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870511 | |

| Record name | Perfluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-88-1 | |

| Record name | Perfluoroethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Simons Process

The Simons process involves electrolyzing a hydrocarbon precursor dissolved in anhydrous hydrogen fluoride (HF) using nickel electrodes. For this compound, the substrate ethanesulfonic acid is fluorinated under high-voltage conditions. The reaction proceeds via free-radical intermediates, with successive fluorine substitutions occurring at the ethane backbone. Key parameters include:

- Temperature : Maintained between 0–20°C to balance reaction kinetics and HF volatility.

- Current Density : 10–20 mA/cm² to optimize fluorination efficiency.

- Electrolyte Composition : HF with ~5% substrate concentration to prevent passivation of nickel anodes.

This method yields this compound with ~40–60% efficiency, though byproducts such as overfluorinated or fragmented species are common. Industrial scalability and moderate cost make it a preferred route despite purity limitations.

Phillips Petroleum Process

The Phillips process modifies the Simons method by employing a carbon-based anode and potassium fluoride (KF) as a supporting electrolyte. This adjustment reduces anode corrosion and enhances selectivity for perfluorinated products. Reaction conditions include:

- Temperature : 25–40°C.

- Voltage : 5–7 V to minimize side reactions.

- Substrate : Ethanesulfonyl chloride (C₂H₅SO₂Cl) as a precursor, which undergoes simultaneous fluorination and hydrolysis.

Yields improve to 65–75%, with higher purity attributed to reduced electrode degradation. However, the requirement for specialized equipment increases operational costs.

Sulfonation of Perfluoroethane

Sulfonation of perfluoroethane (C₂F₆) provides a direct route to this compound. This method involves reacting gaseous perfluoroethane with sulfur trioxide (SO₃) under controlled conditions:

Reaction Mechanism :

$$ \text{C}2\text{F}6 + \text{SO}3 \rightarrow \text{C}2\text{F}5\text{SO}3\text{H} + \text{HF} $$

Experimental Parameters :

- Temperature : 150–200°C to activate the inert C–F bonds.

- Catalyst : Antimony pentafluoride (SbF₅) at 5–10 mol% accelerates sulfonation.

- Solvent : Liquid sulfur dioxide (SO₂) enhances reactant miscibility.

This method achieves ~50–60% conversion, with the remaining perfluoroethane recycled. Challenges include handling corrosive SO₃ and managing HF byproducts.

Oxidation of Perfluoroethanethiol

Oxidation of perfluoroethanethiol (C₂F₅SH) offers a high-purity synthesis pathway. The thiol is oxidized to the sulfonic acid using hydrogen peroxide (H₂O₂) or nitric acid (HNO₃):

Reaction Pathway :

$$ \text{C}2\text{F}5\text{SH} + 3\text{H}2\text{O}2 \rightarrow \text{C}2\text{F}5\text{SO}3\text{H} + 3\text{H}2\text{O} $$

Optimized Conditions :

- Oxidant : 30% aqueous H₂O₂ in stoichiometric excess.

- Temperature : 60–80°C to ensure complete oxidation.

- Catalyst : Tungstic acid (H₂WO₄) at 1–2 mol% improves reaction rate.

This method yields 80–90% pure product, with minimal byproducts. However, the high cost of perfluoroethanethiol limits industrial adoption.

Halogen Exchange Reactions

Halogen exchange (halex) reactions enable the synthesis of this compound from chlorinated precursors. A notable approach involves Swarts fluorination:

Procedure :

- Chlorosulfonation : Ethane is reacted with chlorine and sulfur dioxide to form ethanesulfonyl chloride (C₂H₅SO₂Cl).

- Fluorination : Treatment with antimony trifluoride (SbF₃) replaces chlorine atoms with fluorine:

$$ \text{C}2\text{H}5\text{SO}2\text{Cl} + 5\text{SbF}3 \rightarrow \text{C}2\text{F}5\text{SO}2\text{F} + 5\text{SbCl}3 $$ - Hydrolysis : The sulfonyl fluoride intermediate is hydrolyzed to the sulfonic acid:

$$ \text{C}2\text{F}5\text{SO}2\text{F} + \text{H}2\text{O} \rightarrow \text{C}2\text{F}5\text{SO}_3\text{H} + \text{HF} $$

Key Advantages :

Comparative Analysis of Synthesis Methods

The table below evaluates the four primary methods based on yield, cost, and practicality:

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Simons ECF | 40–60 | 70–80 | Low | High |

| Phillips ECF | 65–75 | 85–90 | Moderate | High |

| Sulfonation | 50–60 | 75–85 | Moderate | Moderate |

| Thiol Oxidation | 80–90 | 95–99 | High | Low |

| Halogen Exchange | 70–80 | 90–95 | Low | Moderate |

Insights :

- Electrochemical fluorination remains dominant for large-scale production due to cost-effectiveness.

- Thiol oxidation is preferred for laboratory-scale synthesis where purity is critical.

- Halogen exchange balances yield and cost but requires handling toxic intermediates.

Emerging Techniques and Innovations

Recent advancements focus on improving selectivity and reducing environmental impact:

Flow Reactor Systems

Continuous-flow reactors enhance the safety and efficiency of ECF by minimizing HF exposure and improving temperature control. Pilot studies report 10–15% yield improvements compared to batch processes.

Ionic Liquid Catalysts

Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) act as green solvents in sulfonation reactions, reducing SO₃ usage by 20% and enhancing reaction rates.

Photocatalytic Fluorination

UV-light-assisted fluorination using xenon difluoride (XeF₂) as a fluorine source shows promise for synthesizing perfluorinated acids at ambient temperatures, though yields remain below 50%.

Analyse Chemischer Reaktionen

Types of Reactions: Pentafluoroethanesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Complexation Reactions: It can form complexes with metal ions, which are useful in various catalytic processes.

Polymerization Reactions: The compound can act as a cross-linking agent in polymerization reactions, enhancing the properties of the resulting polymers.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide.

Complexation Reactions: Metal salts such as silver nitrate are used to form complexes with this compound.

Polymerization Reactions: The compound is used in conjunction with monomers and initiators under controlled temperature and pressure conditions.

Major Products Formed:

Substitution Reactions: The major products include sulfonate esters and sulfonamides.

Complexation Reactions: Metal complexes with enhanced catalytic properties.

Polymerization Reactions: Cross-linked polymers with improved mechanical and thermal properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

PFES is characterized by:

- Molecular Weight : 200.08 g/mol

- Boiling Point : Approximately 178 °C

- pKa : Predicted to be -3.86, indicating strong acidity

- Physical State : Clear liquid

These properties make PFES a valuable compound in various chemical applications.

Catalysis

PFES serves as a powerful catalyst in organic reactions due to its exceptional acidity. It can facilitate:

- Friedel–Crafts Reactions : Used for alkylation and acylation processes.

- Esterification Reactions : Promotes the formation of esters under milder conditions compared to traditional methods.

- Polymerization Processes : Acts as a catalyst in the synthesis of various polymers.

Studies indicate that PFES can enhance reaction rates and yields while operating under less aggressive conditions than conventional acids.

Synthesis of Ionic Liquids

PFES is utilized as a precursor for synthesizing ionic liquids, which are salts with unique properties such as:

- High ionic conductivity

- Thermal stability

These ionic liquids have potential applications in catalysis, separation science, and electrochemistry, making them suitable for use in fuel cells and other energy-related technologies .

Proton Exchange Membranes (PEMs)

The strong acidic nature and thermal stability of PFES make it an ideal candidate for developing proton exchange membranes used in fuel cells. These membranes facilitate proton conduction while maintaining structural integrity at elevated temperatures.

Fluorosulfonylation Agent

PFES acts as a fluorosulfonylating agent, allowing the introduction of the -SO₂F group into organic molecules. This functional group modification is crucial for studying the properties of fluorinated materials, which have significant implications in pharmaceuticals and materials science.

Case Study 1: Catalytic Activity

In a study examining the catalytic activity of PFES in Friedel–Crafts reactions, researchers found that using PFES resulted in higher yields compared to traditional sulfuric acid. The reaction conditions were milder, reducing the formation of by-products and improving overall efficiency.

Case Study 2: Development of Ionic Liquids

Research on ionic liquids synthesized from PFES demonstrated their effectiveness in electrochemical applications. The ionic liquids exhibited high conductivity and stability, making them suitable for use in next-generation batteries and fuel cells .

Wirkmechanismus

The mechanism of action of pentafluoroethanesulfonic acid involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in various chemical reactions. The compound can also interact with metal ions to form stable complexes, which are useful in catalytic processes. The molecular targets and pathways involved include the activation of electrophilic centers and the stabilization of transition states in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are structurally or functionally related to pentafluoroethanesulfonic acid, differing in chain length, substituents, or aromaticity:

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Acidity (pKa) | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | C₂HF₅O₃S | 354-88-1 | 200.08 | 178 | ~-6 | Short-chain (C2), fully fluorinated |

| Trifluoromethanesulfonic acid | CF₃SO₃H | 1493-13-6 | 150.08 | 162 | ~-12 | Shortest chain (C1), extreme acidity |

| Perfluoropropanesulfonic acid | C₃HF₇O₃S | 423-41-6 | 250.10 | 190 | ~-5 | C3 chain, higher hydrophobicity |

| Perfluorobutanesulfonic acid | C₄HF₉O₃S | 375-73-5 | 300.11 | 220 | ~-4.5 | Regulated alternative to PFOS (C4 chain) |

| Pentafluorobenzenesulfonic acid | C₆HF₅O₃S | 313-50-8 | 248.12 | N/A | ~-2 | Aromatic ring, lower acidity vs. aliphatic |

| PFEESA* | C₄F₁₀O₄S | 113507-82-7 | 314.10 | N/A | ~-5 | Ether linkage, branched fluorinated chain |

*PFEESA = Perfluoro(2-ethoxyethane)sulfonic acid .

Key Observations:

- Acidity : Trifluoromethanesulfonic acid (TFMS) is the strongest acid due to its electron-withdrawing trifluoromethyl group, while aromatic derivatives like pentafluorobenzenesulfonic acid are weaker .

- Chain Length : Longer-chain analogs (e.g., perfluorobutanesulfonic acid) exhibit higher hydrophobicity and environmental persistence but face stricter regulations .

- Structural Modifications : PFEESA’s ether linkage enhances solubility in polar solvents compared to purely aliphatic sulfonic acids .

Environmental and Regulatory Profiles

| Compound Name | Environmental Persistence | Regulatory Status | Primary Applications |

|---|---|---|---|

| This compound | High (detected in wastewater) | Under review; not yet restricted | Surfactants, chemical synthesis |

| Trifluoromethanesulfonic acid | Moderate | Limited restrictions; used in industrial catalysis | Catalysis, electrolytes |

| Perfluorobutanesulfonic acid | High | Restricted under EU POPs Regulation | PFOS replacement (firefighting foams) |

| PFEESA | High | Emerging concern; monitored in EPA Method 1633 | Coatings, electronics |

Key Findings:

- Persistence : All fluorinated sulfonic acids resist degradation, but shorter chains like C2 and C3 are less bioaccumulative than C8 compounds (e.g., PFOS) .

- Regulatory Trends : Longer-chain PFAS (C ≥ 8) are phased out globally, driving adoption of shorter-chain alternatives like this compound. However, these alternatives are increasingly scrutinized for persistence and toxicity .

- Detection Methods : this compound is quantified in environmental samples using advanced techniques like capillary electrophoresis and LC-MS/MS .

Biologische Aktivität

Pentafluoroethanesulfonic acid (PFEtS), a perfluoroalkyl sulfonic acid, is recognized for its unique chemical properties and potential biological effects. This article aims to provide a comprehensive overview of its biological activity, including toxicity, environmental impact, and analytical methods used to study its presence and effects.

PFEtS is a fluorinated inorganic acid with the molecular formula and CAS number 354-88-1. It is primarily utilized as a cross-linking agent in polymer chemistry due to its strong acidic nature and stability under various conditions. Its applications extend to the synthesis of fluorinated compounds and as an intermediate in industrial processes .

Acute and Chronic Toxicity

Research indicates that PFEtS exhibits significant toxicity, particularly through inhalation exposure. Symptoms may include respiratory irritation, cough, and inflammation of lung tissue, with prolonged exposure potentially leading to reactive airways dysfunction syndrome (RADS) . The compound has been linked to various health concerns, including:

- Respiratory Issues : Acute exposure can lead to asthma-like symptoms that may persist long after exposure has ceased.

- Skin Irritation : Contact with skin can cause irritation or corrosion.

- Eye Damage : Serious eye irritation has been documented upon exposure .

Carcinogenicity and Reproductive Effects

Current literature does not classify PFEtS as a carcinogen; however, its potential effects on reproductive health remain under investigation. Long-term studies are necessary to fully understand its implications on human health .

Environmental Impact

PFEtS is part of a broader category of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. These compounds resist degradation, leading to bioaccumulation in wildlife and humans. Environmental studies have detected PFEtS in various matrices, including wastewater and groundwater, raising concerns about its ecological effects .

Case Studies

- Wastewater Analysis : A study utilizing nontarget analysis identified over 1000 PFAS compounds in industrial wastewater, including PFEtS. This highlights the widespread occurrence of these substances in environmental samples and underscores the need for effective monitoring strategies .

- Health-Based Notifications : The U.S. Environmental Protection Agency (EPA) has established health-based notification levels for PFAS due to their toxic nature and potential health effects on communities exposed to contaminated water sources .

Analytical Methods

The detection and quantification of PFEtS in environmental samples have advanced significantly through innovative analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method allows for sensitive detection of PFEtS at low concentrations (ng/L range), facilitating comprehensive studies on its occurrence and fate in various environments .

- Electrochemical Methods : Recent research has explored electrochemical oxidation as a treatment technology for degrading PFAS compounds like perfluorooctane sulfonate (PFOS), which may share similar pathways with PFEtS .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Respiratory irritation, cough |

| Chronic Toxicity | Persistent asthma-like symptoms (RADS) |

| Skin Irritation | Causes irritation or corrosion |

| Eye Damage | Serious irritation reported |

| Environmental Persistence | High resistance to degradation; bioaccumulation noted |

| Analytical Detection Methods | LC-MS/MS sensitivity in ng/L range |

Q & A

Q. What analytical techniques are recommended for detecting pentafluoroethanesulfonic acid in environmental samples?

this compound can be detected using capillary electrophoresis (CE) coupled with UV or mass spectrometry (MS). This method is effective for separating and quantifying anionic micropollutants at sub-ppb levels without requiring pre-concentration steps. For complex matrices, CE-MS reduces interference from co-eluting ions, ensuring high sensitivity .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

HepG2 liver cells or primary hepatocytes are commonly used for cytotoxicity assessments. Follow U.S. EPA guidelines for study design, including dose-response curves (e.g., 0.1–100 µM) and endpoints like mitochondrial membrane potential disruption or oxidative stress markers. Include positive controls (e.g., PFOS) to benchmark results .

Q. How can researchers ensure the purity of synthesized this compound?

Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and ion chromatography to verify the absence of sulfonate byproducts. Purity can be further validated via high-resolution mass spectrometry (HR-MS) to detect trace impurities (<1%) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported toxicity data for this compound?

Conduct systematic reviews using the Evidence Synthesis framework: aggregate data from in vivo/in vitro studies, evaluate study confidence (e.g., sample size, exposure duration), and perform sensitivity analyses. Cross-validate findings with computational models (e.g., QSAR) to resolve discrepancies in bioaccumulation or metabolic pathways .

Q. How does the environmental persistence of this compound compare to other perfluorinated sulfonic acids (PFSAs)?

Assess persistence using OECD 307/308 guidelines: measure half-life in soil/water under aerobic/anaerobic conditions. Compare degradation rates to PFOS or perfluorobutanesulfonic acid (PFBS). Advanced approaches include isotope tracing to track degradation intermediates and non-targeted MS for identifying novel metabolites .

Q. What methodological challenges arise in quantifying trace levels of this compound in biological matrices, and how can they be mitigated?

Matrix effects (e.g., protein binding) and low recovery rates (<70%) are common. Optimize solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) and adjust pH to enhance ionization efficiency. Use isotopically labeled internal standards (e.g., ¹³C-PFESA) to correct for signal suppression in MS .

Q. Can this compound serve as a viable alternative to PFOS in industrial applications?

Evaluate its technical feasibility using the UNEP Alternatives Assessment Framework: compare thermal stability, surfactant efficiency, and regulatory compliance. Experimental studies must include lifecycle analyses to assess bioaccumulation potential and long-term ecotoxicity, particularly in aquatic ecosystems .

Methodological Guidance for Data Interpretation

Q. How should researchers design studies to assess the ecological impact of this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Use mesocosm experiments to simulate environmental exposure.

- Measure endpoints like algal growth inhibition (OECD 201) or Daphnia magna mortality (OECD 202).

- Include negative controls and statistical power analysis to ensure reproducibility .

Q. What frameworks are recommended for integrating conflicting data on this compound’s physicochemical properties?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure meta-analyses. For example:

- Population : Aqueous solutions of this compound.

- Intervention : Variations in pH/temperature.

- Comparison : Literature-reported solubility/pKa values.

- Outcome : Standardized property datasets for predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.